(2-Chloroethyl)(phenyl)phosphane
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Overview
Description
(2-Chloroethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5PH2+ClCH2CH2OH→C6H5P(CH2CH2Cl)+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the reaction of phenylphosphine with 2-chloroethyl chloride in the presence of a suitable catalyst. This method allows for higher yields and better control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (2-Chloroethyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products Formed:
Oxidation: Phenyl(2-chloroethyl)phosphine oxide.
Reduction: Various reduced phosphine derivatives.
Substitution: New phosphine compounds with different substituents replacing the chloro group.
Scientific Research Applications
(2-Chloroethyl)(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(phenyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Phenylphosphine: Lacks the 2-chloroethyl group, making it less versatile in certain reactions.
(2-Chloroethyl)phosphine: Lacks the phenyl group, affecting its reactivity and applications.
Diphenylphosphine: Contains two phenyl groups, offering different steric and electronic properties.
Uniqueness: (2-Chloroethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a 2-chloroethyl group, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
36127-80-7 |
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Molecular Formula |
C8H10ClP |
Molecular Weight |
172.59 g/mol |
IUPAC Name |
2-chloroethyl(phenyl)phosphane |
InChI |
InChI=1S/C8H10ClP/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
KURXSCSILCPYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PCCCl |
Origin of Product |
United States |
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